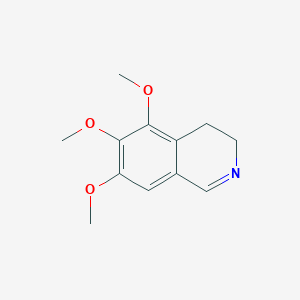![molecular formula C13H18BrNO2 B12116547 Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester CAS No. 937678-71-2](/img/structure/B12116547.png)
Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoesäure, 5-Brom-2-[(3-Methylbutyl)amino]-, Methylester ist eine organische Verbindung mit einer komplexen Struktur. Sie ist ein Derivat der Benzoesäure, bei dem das Wasserstoffatom in der Carboxylgruppe durch eine Methylestergruppe ersetzt wird und der aromatische Ring mit einem Bromatom und einer Aminogruppe substituiert ist, die an eine 3-Methylbutylkette gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzoesäure, 5-Brom-2-[(3-Methylbutyl)amino]-, Methylester umfasst typischerweise einen mehrstufigen Prozess. Ein übliches Verfahren ist die Reaktion von 5-Brom-2-Aminobenzoesäure mit 3-Methylbutylamine zur Bildung des entsprechenden Amids. Dieses Zwischenprodukt wird dann in Gegenwart eines Katalysators wie Schwefelsäure mit Methanol verestert, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Verwendung von hochreinen Reagenzien, kontrollierten Reaktionstemperaturen und effizienten Reinigungsverfahren wie Umkristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzoesäure, 5-Brom-2-[(3-Methylbutyl)amino]-, Methylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Das Bromatom im aromatischen Ring kann durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können durch Oxidation Carbonsäuren entstehen, während Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Benzoesäure, 5-Brom-2-[(3-Methylbutyl)amino]-, Methylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzymwechselwirkungen und Stoffwechselwegen befassen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Benzoesäure, 5-Brom-2-[(3-Methylbutyl)amino]-, Methylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Brom- und Aminogruppen im aromatischen Ring können an verschiedenen chemischen Reaktionen teilnehmen, die die Reaktivität und biologische Aktivität der Verbindung beeinflussen. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure freizusetzen, die dann weiter mit biologischen Molekülen interagieren kann.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester involves its interaction with specific molecular targets. The bromine and amino groups in the aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoesäure, 3-Amino-, 2-Methylbutylester: Ähnliche Struktur, aber mit unterschiedlichen Substituenten am aromatischen Ring.
2-Amino-5-methylbenzoesäure: Ein weiteres Derivat der Benzoesäure mit einer Aminogruppe und einer Methylgruppe am aromatischen Ring.
Benzoesäure, 3-Methylbut-2-ylester: Ein verwandter Ester mit einer anderen Alkylkette.
Einzigartigkeit
Benzoesäure, 5-Brom-2-[(3-Methylbutyl)amino]-, Methylester ist einzigartig durch das Vorhandensein von sowohl Brom- als auch Aminogruppen am aromatischen Ring, was seine chemische Reaktivität und potenzielle Anwendungen erheblich beeinflussen kann. Die Kombination dieser funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Zwecke.
Eigenschaften
CAS-Nummer |
937678-71-2 |
|---|---|
Molekularformel |
C13H18BrNO2 |
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(3-methylbutylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-9(2)6-7-15-12-5-4-10(14)8-11(12)13(16)17-3/h4-5,8-9,15H,6-7H2,1-3H3 |
InChI-Schlüssel |
ZWYXWAQICXETGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1=C(C=C(C=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


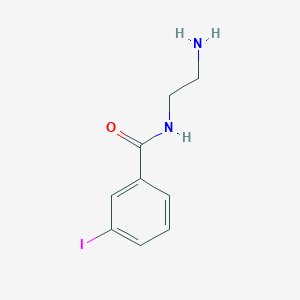
![5,6-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12116477.png)
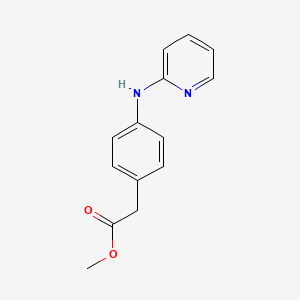
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)
![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)
![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)
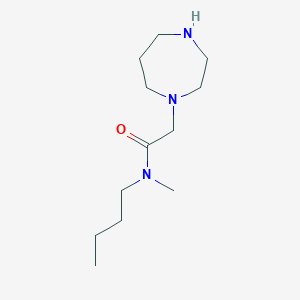
![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
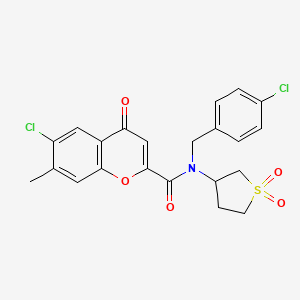
![4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide](/img/structure/B12116555.png)
